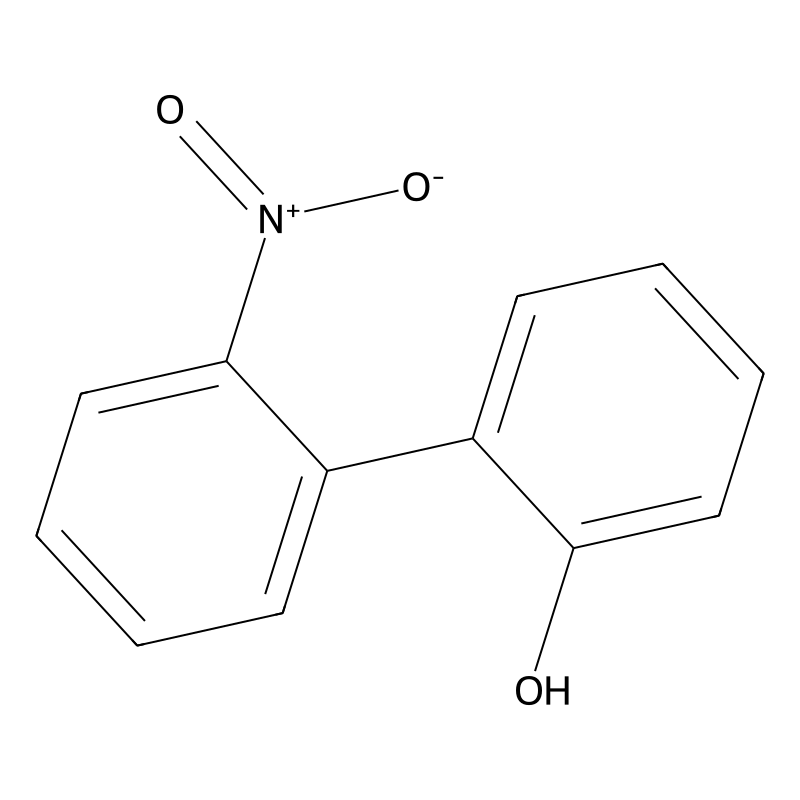

2-(2-Nitrophenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Are you perhaps referring to 2-Nitrophenol (o-Nitrophenol)?

If that's the case, I can provide details on its scientific research applications:

2-Nitrophenol (o-Nitrophenol) in Scientific Research

2-Nitrophenol (C6H5NO3) is a nitrophenol compound with a nitro group (-NO2) bonded at the ortho position (adjacent) to a hydroxyl group (-OH) on a benzene ring. It finds applications in various scientific research fields:

- Chemical Intermediate: 2-Nitrophenol serves as a crucial building block for synthesizing numerous chemical intermediates [1]. These intermediates are then used in the production of:

- Herbicides and fungicides for crop protection [1].

- Rubber accelerators to improve elasticity and processing properties [1].

- Antioxidants to prevent degradation from oxidation [1].

- Corrosion inhibitors to safeguard materials from deterioration [1].

[1] Kajay Remedies, "2-Nitrophenol,"

- Acidity Studies: Due to the presence of the hydroxyl group, 2-nitrophenol exhibits weak acidic properties. Scientists employ it to investigate acid-base equilibria and pKa (acid dissociation constant) determinations [2].

[2] PubChem, "2-Nitrophenol," National Institutes of Health,

- Biological Research: 2-Nitrophenol can be used as a substrate (reactant) for studying enzyme activity, particularly those enzymes that cleave nitroaromatic compounds [3]. This knowledge is valuable in understanding various biological processes and developing new drugs.

2-(2-Nitrophenyl)phenol, also known as 2-nitro-2-phenol or 2-(2-nitrophenyl)phenol, is a chemical compound with the molecular formula . It appears as a yellow crystalline solid with a melting point of approximately 45 °C. This compound is notable for its moderate toxicity and potential environmental impact, particularly in aquatic systems where it can form from the reaction of nitrite ions with phenolic compounds .

In addition to its formation from phenolic compounds, 2-(2-Nitrophenyl)phenol can undergo further reactions typical of nitrophenols, such as reduction to aminophenols or substitution reactions under various conditions.

2-(2-Nitrophenyl)phenol exhibits biological activity that has been investigated in various studies. It has been shown to act as a pH trigger in scientific experiments, particularly in studies involving liposome fusion and membrane dynamics . Additionally, it has demonstrated toxicity towards aquatic organisms, highlighting its potential environmental risks when released into water systems . Its interaction with biological molecules has also been studied, indicating possible effects on cellular processes.

The synthesis of 2-(2-Nitrophenyl)phenol can be achieved through several methods:

- Electrophilic Aromatic Substitution: The most common method involves the reaction of phenol with sodium nitrite in acidic conditions. This process typically yields both 2-nitrophenol and 4-nitrophenol.

- Direct Nitration: A more direct approach involves treating phenol with concentrated nitric acid, which can introduce multiple nitro groups under controlled conditions.

- Reduction of Nitro Compounds: Starting from nitro-substituted phenols, reduction methods can yield 2-(2-Nitrophenyl)phenol through catalytic hydrogenation or other reducing agents.

The applications of 2-(2-Nitrophenyl)phenol are diverse:

- Analytical Chemistry: Used as a reagent in various chemical assays and experiments due to its properties as a pH indicator.

- Biological Studies: Acts as a model compound for studying membrane dynamics and interactions in biochemistry.

- Environmental Science: Its formation and degradation pathways are studied to understand pollution dynamics in aquatic environments.

Research on the interactions of 2-(2-Nitrophenyl)phenol includes studies on its binding affinity to biomolecules such as DNA and proteins. These interactions can influence cellular mechanisms and may lead to toxicological effects in living organisms . The electrochemical properties of this compound have also been explored to understand its reactivity and stability in biological systems.

Several compounds share structural similarities with 2-(2-Nitrophenyl)phenol, notably other nitrophenols and substituted phenols. Here are some comparable compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Nitrophenol | Moderate toxicity; forms from phenolic reactions | |

| 4-Nitrophenol | Similar reactivity; used in dyes and explosives | |

| 3-Nitrophenol | Less toxic than ortho and para isomers; used in pharmaceuticals | |

| Phenol | Parent compound; highly reactive towards electrophiles |

Uniqueness of 2-(2-Nitrophenyl)phenol: Its unique ortho-substitution pattern affects its reactivity and biological activity compared to other nitrophenols. The positioning of the nitro group influences both the chemical behavior and the potential applications in scientific research.

The development of nitrophenol compounds traces back to the mid-19th century when phenol was first discovered by Friedlieb Ferdinand Runge in 1834, who extracted it from coal tar and called it "Karbolsäure" (carbolic acid). The subsequent exploration of phenolic derivatives led to the systematic investigation of nitro-substituted phenols, which became important intermediates in organic synthesis and industrial applications. The specific compound 2-(2-Nitrophenyl)phenol emerged from research into biphenyl derivatives, where scientists sought to combine the properties of phenolic compounds with the electron-withdrawing effects of nitro groups positioned on separate aromatic rings.

The antiseptic properties of phenolic compounds were pioneered by Sir Joseph Lister in his groundbreaking antiseptic surgery techniques, where he used phenol-based solutions to prevent infection. This historical foundation established the importance of phenolic compounds in both medicinal and industrial contexts, paving the way for more complex derivatives like 2-(2-Nitrophenyl)phenol. The systematic study of nitrophenols gained momentum during the 20th century as organic chemists developed more sophisticated methods for selective nitration and coupling reactions.

Nomenclature and Classification

2-(2-Nitrophenyl)phenol operates under multiple nomenclature systems, reflecting its complex structural features and various applications. According to IUPAC nomenclature, the compound is designated as 2-(2-nitrophenyl)phenol, emphasizing the substitution pattern where the nitro group occupies the ortho position on one phenyl ring relative to the biphenyl linkage. Alternative naming conventions include 2-hydroxy-2'-nitrobiphenyl and 2'-nitro-[1,1'-biphenyl]-2-ol, which highlight different structural perspectives of the same molecule.

The Chemical Abstracts Service (CAS) has assigned the registry number 20281-21-4 to this compound, providing a unique identifier for database searches and regulatory documentation. The molecular formula C₁₂H₉NO₃ accurately represents the composition of twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 215.20 g/mol. The systematic naming reflects the compound's classification as both a nitroaromatic compound and a phenolic derivative, positioning it within multiple functional group categories.

Table 1: Nomenclature and Identification Data for 2-(2-Nitrophenyl)phenol

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(2-nitrophenyl)phenol |

| Alternative Names | 2-hydroxy-2'-nitrobiphenyl, 2'-nitro-[1,1'-biphenyl]-2-ol |

| CAS Registry Number | 20281-21-4 |

| PubChem CID | 818689 |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| InChI Key | CQKJEXNLVJBTRT-UHFFFAOYSA-N |

Position in Organic Chemistry Taxonomy

2-(2-Nitrophenyl)phenol occupies a distinctive position within organic chemistry taxonomy as a member of the biphenyl family with dual functional group characteristics. The compound belongs to the broader category of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO₂) attached to aromatic ring systems. Simultaneously, it functions as a phenolic compound due to the presence of the hydroxyl group directly bonded to the benzene ring, conferring acidic properties and hydrogen bonding capabilities.

Within the classification hierarchy, the compound represents a substituted biphenyl derivative where the two phenyl rings maintain coplanarity or near-coplanarity depending on steric interactions. The presence of the nitro group introduces significant electronic effects, including resonance withdrawal of electron density from the aromatic system and inductive effects that influence the acidity of the phenolic hydroxyl group. This dual functionality places the compound at the intersection of nitroaromatic chemistry and phenolic chemistry, making it valuable for studies involving both electron-deficient aromatic systems and hydrogen bonding interactions.

The structural features also classify 2-(2-Nitrophenyl)phenol as an ortho-substituted nitroaromatic compound, where the relative positioning of functional groups creates unique intramolecular interactions. This classification is particularly important for understanding reactivity patterns, as ortho-substituted nitrophenols often exhibit different behavior compared to their meta- and para-substituted isomers due to proximity effects and potential intramolecular hydrogen bonding.

Significance in Chemical Research

The significance of 2-(2-Nitrophenyl)phenol in chemical research stems from its versatile reactivity profile and its utility as both a synthetic intermediate and a model compound for studying structure-property relationships. The compound serves as an important building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates. The presence of both electron-withdrawing nitro groups and electron-donating hydroxyl groups creates a unique electronic environment that facilitates various chemical transformations.

Research applications extend to the development of protecting group strategies, where nitrophenyl derivatives have been employed to temporarily mask reactive functional groups during multi-step synthetic sequences. The compound's ability to undergo selective reduction reactions makes it valuable for the synthesis of amino-substituted biphenyl derivatives, which are important scaffolds in medicinal chemistry. Additionally, the photochemical properties of nitroaromatic compounds have made 2-(2-Nitrophenyl)phenol and related derivatives subjects of interest in photochemistry research and photocleavable protecting group development.

Table 2: Physical and Chemical Properties of 2-(2-Nitrophenyl)phenol

2-(2-Nitrophenyl)phenol is an organic compound with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.20 grams per mole [1]. This compound is also known by its systematic name 2-hydroxy-2'-nitrobiphenyl and is assigned the Chemical Abstracts Service registry number 20281-21-4 [1]. The compound exists as a light yellow crystalline solid under standard conditions [1].

The molecular structure consists of two phenyl rings connected through a direct carbon-carbon bond, forming a biphenyl backbone [1]. One phenyl ring carries a hydroxyl group (-OH) at the ortho position, while the adjacent phenyl ring bears a nitro group (-NO₂) also positioned at the ortho location relative to the inter-ring connection [1]. This arrangement creates a unique substitution pattern that distinguishes it from other nitrophenyl derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(2-Nitrophenyl)phenol |

| Chemical Abstracts Service Number | 20281-21-4 |

| Physical Appearance | Light yellow crystalline solid |

The compound features several characteristic bond lengths and angles typical of aromatic systems [15] [16]. The biphenyl carbon-carbon bonds exhibit lengths ranging from 1.40 to 1.43 Angstroms, consistent with aromatic carbon-carbon bonding [15]. The nitro group displays carbon-nitrogen bond lengths of approximately 1.47 to 1.49 Angstroms, while the nitrogen-oxygen bonds within the nitro group measure 1.22 to 1.23 Angstroms [15] [23]. The phenolic carbon-oxygen bond typically spans 1.36 to 1.38 Angstroms, and the hydroxyl oxygen-hydrogen bond measures 0.82 to 0.84 Angstroms [15] [23].

Conformational Analysis

The conformational characteristics of 2-(2-Nitrophenyl)phenol are dominated by the relative orientation of the two phenyl rings and the positioning of the functional groups [15] [27]. Crystallographic studies of related nitrophenyl biphenyl compounds reveal that the dihedral angle between the two phenyl rings typically ranges from 30 to 40 degrees [15] [27]. This non-planar arrangement results from steric interactions between the ortho-substituted groups and the inherent flexibility of the biphenyl system.

The nitro group exhibits a slight deviation from coplanarity with its attached phenyl ring, typically twisted 5 to 15 degrees out of the aromatic plane [27] [28]. This torsional angle reflects the balance between electronic conjugation, which favors planarity, and steric repulsion between the nitro group and adjacent substituents [27]. Similar observations have been made in related compounds where nitro groups show torsion angles ranging from 4.7 to 12.8 degrees relative to their phenyl rings [5] [30].

The hydroxyl group demonstrates greater conformational flexibility, with torsion angles typically ranging from 0 to 10 degrees out of the phenyl plane [27] [28]. This positioning allows for potential intramolecular interactions and influences the overall molecular geometry [28]. The conformational preferences are further influenced by intermolecular forces in the solid state, including hydrogen bonding and π-π stacking interactions [28].

Computational studies on similar nitrophenyl compounds using density functional theory methods have revealed that these conformational preferences are energetically favorable [21] [23]. The observed dihedral angles represent energy minima that balance electronic delocalization with steric constraints [21]. Temperature-dependent studies suggest that these conformational parameters remain relatively stable across typical ambient conditions [27].

Crystallographic Studies

Crystallographic investigations of 2-(2-Nitrophenyl)phenol and structurally related compounds provide detailed insights into solid-state molecular arrangements [6] [27]. X-ray diffraction studies reveal that the compound typically crystallizes in specific space groups that accommodate the molecular geometry and intermolecular interactions [6]. Related nitrophenyl compounds have been observed to crystallize in space groups such as C 1 2/c 1, indicating monoclinic crystal systems [6].

The unit cell parameters for similar compounds show characteristic dimensions, with cell lengths ranging from 7.5 to 22.7 Angstroms and cell angles deviating from 90 degrees in monoclinic systems [6]. The cell volume typically accommodates multiple molecules, with values around 2676 cubic Angstroms observed for related structures [6]. These crystallographic parameters reflect the efficient packing of molecules while maintaining favorable intermolecular interactions.

| Crystallographic Parameter | Typical Range |

|---|---|

| Space Group | Monoclinic (C 1 2/c 1) |

| Unit Cell Length a | 18-23 Angstroms |

| Unit Cell Length b | 7-8 Angstroms |

| Unit Cell Length c | 18-19 Angstroms |

| Beta Angle | 120-125 degrees |

| Cell Volume | 2600-2700 cubic Angstroms |

Intermolecular interactions play a crucial role in determining the crystal structure [27] [28]. Hydrogen bonding between hydroxyl groups and nitro group oxygen atoms creates extended networks within the crystal lattice [27]. These interactions typically involve oxygen-hydrogen distances of 2.4 to 2.5 Angstroms, indicating moderate to strong hydrogen bonds [27]. Additionally, π-π stacking interactions between aromatic rings contribute to crystal stability, with inter-centroid distances ranging from 3.7 to 3.9 Angstroms [28].

The thermal parameters obtained from crystallographic refinement indicate that the nitro and hydroxyl groups exhibit higher thermal motion compared to the aromatic carbon atoms [27]. This observation suggests greater conformational flexibility for these functional groups, consistent with the conformational analysis discussed previously [27]. Residual factors for structure refinement typically fall below 0.06, indicating high-quality structural determinations [6].

Comparative Analysis with Related Nitrophenyl Compounds

Distinctions from Mononitrophenols

2-(2-Nitrophenyl)phenol exhibits fundamental structural differences from mononitrophenols, primarily due to the presence of the biphenyl system [32] [37]. While mononitrophenols such as 2-nitrophenol (ortho-nitrophenol) and 4-nitrophenol (para-nitrophenol) contain only a single benzene ring with molecular formulas of C₆H₅NO₃, the biphenyl derivative possesses an extended aromatic system with the formula C₁₂H₉NO₃ [1] [32].

The molecular weight difference is substantial, with 2-(2-Nitrophenyl)phenol weighing 215.20 grams per mole compared to 139.11 grams per mole for the mononitrophenols [1] [32]. This increased molecular size results in enhanced π-electron delocalization across the biphenyl system, potentially affecting electronic properties and reactivity patterns [32] [37].

| Compound | Molecular Formula | Molecular Weight | Structure Type |

|---|---|---|---|

| 2-(2-Nitrophenyl)phenol | C₁₂H₉NO₃ | 215.20 g/mol | Biphenyl system |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 g/mol | Monocyclic phenol |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 g/mol | Monocyclic phenol |

Acidity differences are notable between these compounds [34] [37]. The mononitrophenols exhibit pKa values of 7.23 for 2-nitrophenol and 7.14 for 4-nitrophenol, with para-nitrophenol being slightly more acidic [34]. The extended conjugation in 2-(2-Nitrophenyl)phenol potentially influences its acidity, though specific pKa values were not available in the current literature survey [34].

Hydrogen bonding patterns differ significantly between these compounds [33] [37]. In 2-nitrophenol, intramolecular hydrogen bonding can occur between the hydroxyl group and the ortho-positioned nitro group [33]. However, in 2-(2-Nitrophenyl)phenol, the nitro and hydroxyl groups are separated by the biphenyl linkage, precluding such intramolecular interactions and potentially altering solubility and crystallization behavior [33] [37].

Relationship to Other Nitrophenyl Derivatives

2-(2-Nitrophenyl)phenol belongs to a broader family of nitrophenyl derivatives that include various structural motifs and substitution patterns [17]. Related compounds such as 3'-nitro-[1,1'-biphenyl]-4-ol and 4-hydroxy-4'-nitrobiphenyl share the biphenyl backbone but differ in the positioning of functional groups [16]. These positional isomers demonstrate how substituent location dramatically influences molecular properties and applications .

The compound shows structural relationships to other biphenyl derivatives containing different substituents [17]. For instance, cyano-substituted biphenyls, halogenated analogs, and trifluoromethyl-containing derivatives represent variations on the same basic biphenyl framework . Each substitution pattern imparts unique electronic and steric characteristics while maintaining the fundamental biphenyl geometry [17].

Crystallographic comparisons with related nitrophenyl compounds reveal common structural themes [27] [31]. Many nitrophenyl derivatives exhibit similar dihedral angles between aromatic rings, typically ranging from 6 to 68 degrees depending on substitution patterns and intermolecular forces [27] [31]. The compound 4-(4-nitrophenoxy)biphenyl shows dihedral angles of 68.83 degrees between the nitrophenyl ring and the central biphenyl unit, demonstrating the significant impact of linkage geometry on molecular conformation [31].

Spectroscopic properties also link 2-(2-Nitrophenyl)phenol to other nitrophenyl derivatives [21] [26]. Electronic absorption spectra typically show characteristic bands associated with nitro group transitions and extended aromatic conjugation [21]. The positioning of these absorption maxima correlates with the extent of electronic delocalization and the specific substitution pattern [21] [26].